molecular formula C18H20N4S B2360803 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861210-27-7

5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2360803
CAS No.: 861210-27-7
M. Wt: 324.45
InChI Key: UABCQYYHVONHQV-UHFFFAOYSA-N
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Description

5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexylphenyl group and a methylsulfanyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyclohexylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to modify the triazolopyrimidine core or the cyclohexylphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazolopyrimidine or cyclohexylphenyl derivatives.

    Substitution: Substituted triazolopyrimidine or phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific properties, such as heat resistance or electronic conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary based on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar core structure but different substituents.

    Imidazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar fused ring system.

    Thiazolo[1,5-a]pyrimidine: Contains a sulfur atom in the ring system, similar to the methylsulfanyl group in the target compound.

Uniqueness

5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of a cyclohexylphenyl group and a methylsulfanyl group attached to the triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-cyclohexylphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-23-18-20-17-19-16(11-12-22(17)21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABCQYYHVONHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC(=NC2=N1)C3=CC=C(C=C3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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